N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide
Description
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazolo-pyrimidine core, makes it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C20H17N5O4 |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(7-oxo-5-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-9-8-13(10-16(15)29-2)18(27)22-19-23-20-21-14(11-17(26)25(20)24-19)12-6-4-3-5-7-12/h3-11H,1-2H3,(H2,21,22,23,24,27) |
InChI Key |
KQLOFSRROADBES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC3=NC(=CC(=O)N3N2)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide typically involves the following steps :
Formation of the Triazolo-Pyrimidine Core: This is achieved through the reaction of appropriate hydrazine derivatives with formamide or its derivatives under controlled conditions.
Functionalization: The triazolo-pyrimidine core is then functionalized by introducing the hydroxy and phenyl groups at specific positions.
Coupling with Benzamide: The final step involves coupling the functionalized triazolo-pyrimidine with 3,4-dimethoxybenzamide using suitable coupling reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and advanced reaction techniques such as microwave-assisted synthesis .
Chemical Reactions Analysis
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide undergoes various chemical reactions, including :
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions, particularly at the triazolo-pyrimidine core, leading to the formation of dihydro derivatives.
Substitution: The phenyl and methoxy groups can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide has several scientific research applications :
Chemistry: It is used as a reactant in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Medicine: Due to its anticancer and antimicrobial properties, it is being investigated for its potential use in cancer therapy and as an antimicrobial agent.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide involves several molecular targets and pathways :
Neuroprotection: The compound inhibits endoplasmic reticulum stress and apoptosis in neuronal cells, thereby providing neuroprotection.
Anti-inflammatory: It inhibits the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α.
Anticancer: The compound targets specific proteins involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
N-{7-Hydroxy-5-phenyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}-3,4-dimethoxybenzamide can be compared with other triazolo-pyrimidine derivatives :
Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different biological activities, primarily used as CDK2 inhibitors in cancer treatment.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another similar compound with potent anticancer properties, but with a different mechanism of action.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Shares the triazolo-pyrimidine core but differs in functional groups, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
